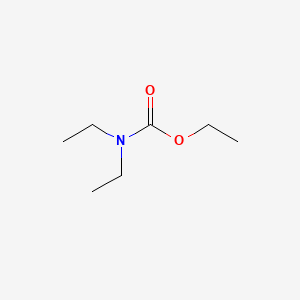![molecular formula C10H2Cl4N4 B3051787 2,3,7,8-Tetrachloropyrazino[2,3-g]quinoxaline CAS No. 3604-51-1](/img/structure/B3051787.png)
2,3,7,8-Tetrachloropyrazino[2,3-g]quinoxaline
Overview
Description
2,3,7,8-Tetrachloropyrazino[2,3-g]quinoxaline is a heterocyclic compound characterized by its unique structure, which includes a pyrazinoquinoxaline core substituted with four chlorine atoms at positions 2, 3, 7, and 8.
Preparation Methods
The synthesis of 2,3,7,8-Tetrachloropyrazino[2,3-g]quinoxaline typically involves the condensation of tetraaminobenzoquinone with bis(triisopropylsilyl)hexadiyne-2,3-dione. This reaction is followed by a reduction step using hypophosphite in the presence of potassium iodide, yielding the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
2,3,7,8-Tetrachloropyrazino[2,3-g]quinoxaline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoxaline derivatives.
Reduction: Reduction reactions can be carried out using reagents like hypophosphite and potassium iodide.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Scientific Research Applications
2,3,7,8-Tetrachloropyrazino[2,3-g]quinoxaline has several scientific research applications:
Organic Electronics: It is used as a building block for π-conjugated polymer semiconductors, which are employed in organic thin-film transistors (OTFTs) and organic photovoltaics (OPVs).
Medicinal Chemistry: The compound and its derivatives are explored for their potential cytotoxic activity against cancer cells.
Material Science: It is used in the development of materials with strong acid affinity and marked bathochromic shifts in their absorption spectra.
Mechanism of Action
The mechanism of action of 2,3,7,8-Tetrachloropyrazino[2,3-g]quinoxaline involves its interaction with molecular targets and pathways. For instance, its π-conjugated structure allows it to function as an electron-transport material in organic electronics . In medicinal applications, it may interact with specific cellular targets to exert cytotoxic effects .
Comparison with Similar Compounds
2,3,7,8-Tetrachloropyrazino[2,3-g]quinoxaline can be compared with other similar compounds such as:
2,3-Diphenyl-quinoxaline: Used in light-emitting applications.
2,3-Diphenyl-pyridine[2,3-b]pyrazine: Another compound with similar donor-acceptor structures.
2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD): Known for its high toxicity and environmental impact.
These comparisons highlight the unique properties and applications of this compound in various scientific fields.
Properties
IUPAC Name |
2,3,7,8-tetrachloropyrazino[2,3-g]quinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H2Cl4N4/c11-7-9(13)17-5-2-6-4(1-3(5)15-7)16-8(12)10(14)18-6/h1-2H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDSLEJHCXCSUMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC3=C1N=C(C(=N3)Cl)Cl)N=C(C(=N2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H2Cl4N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70327579 | |
| Record name | NSC667241 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70327579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3604-51-1 | |
| Record name | NSC667241 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70327579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[(5-bromo-2-methoxyphenyl)methyl]cycloheptanamine](/img/structure/B3051711.png)




![N-[(3-bromo-4-methoxyphenyl)methyl]pentan-3-amine](/img/structure/B3051719.png)





